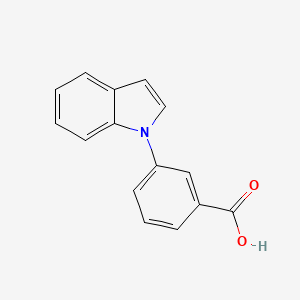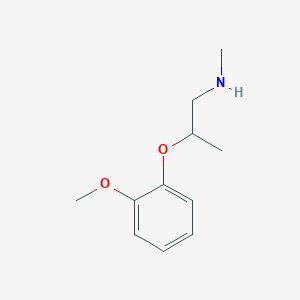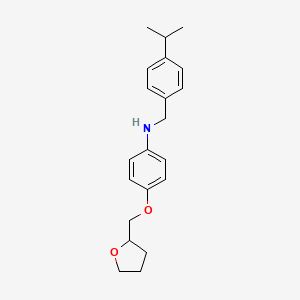
3-(1H-indol-1-yl)benzoic acid
Descripción general
Descripción
“3-(1H-indol-1-yl)benzoic acid” is a compound that contains an indole nucleus, which is a common structure in many bioactive aromatic compounds . It is also known as "BENZOIC ACID (1H-INDOL-3-YLMETHYLENE)-HYDRAZIDE" .
Synthesis Analysis
The synthesis of indole derivatives often involves annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality . A study reported the synthesis of indolyl-1,2,4-oxidizable derivatives, which were evaluated as a new class of non-competitive α-glucosidase inhibitors .
Chemical Reactions Analysis
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties . A group of 3-(1H-indol-5-yl)-1,2,4-oxadiazole heterocyclic derivatives was selected in an α-glucosidase inhibition assay, leading to the discovery of indole-1 .
Aplicaciones Científicas De Investigación
Anti-inflammatory and Analgesic Applications
Indole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities. Compounds structurally related to “3-(1H-indol-1-yl)benzoic acid” have shown promising results in reducing inflammation and pain, with some studies comparing their efficacy favorably against established drugs like indomethacin and celecoxib .
Anticancer Properties
The indole moiety is a prevalent structure in compounds used for treating various types of cancer. The unique structure of indole derivatives allows them to interact with cancer cells, potentially inhibiting growth or inducing apoptosis .
Antimicrobial Activity
Indole derivatives are also known for their antimicrobial properties, making them valuable in the development of new antibiotics and antifungal agents. Their ability to target microbial cells can be leveraged in the treatment of infections .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone that regulates growth and development in higher plants. By extension, “3-(1H-indol-1-yl)benzoic acid” could potentially be used in agricultural research to study plant growth and development processes .
α-Glucosidase Inhibition
Research has identified certain indole derivatives as potent α-glucosidase inhibitors, which are important in managing diabetes by controlling blood sugar levels. This suggests potential applications for “3-(1H-indol-1-yl)benzoic acid” in diabetes research and treatment .
Safety and Hazards
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mecanismo De Acción
Target of Action
3-(1H-indol-1-yl)benzoic acid, like many indole derivatives, is known to interact with multiple receptors, making it a versatile compound in the field of drug discovery .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can lead to a variety of biochemical changes depending on the specific target. For instance, some indole derivatives have been found to inhibit α-glucosidase , an enzyme involved in carbohydrate metabolism.
Biochemical Pathways
Given the broad biological activities of indole derivatives, it is likely that multiple pathways could be affected . For instance, inhibition of α-glucosidase would impact carbohydrate metabolism, potentially leading to downstream effects on energy production and glucose regulation .
Result of Action
Some indole derivatives have been found to exhibit antimicrobial activity , suggesting that they may inhibit the growth of certain bacteria. Additionally, some indole derivatives have been found to inhibit α-glucosidase , which could potentially impact glucose regulation.
Propiedades
IUPAC Name |
3-indol-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c17-15(18)12-5-3-6-13(10-12)16-9-8-11-4-1-2-7-14(11)16/h1-10H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFUTRBRAQGFBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-1-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Ethoxy-N-[2-(3-methylphenoxy)butyl]aniline](/img/structure/B1389438.png)
![N-[2-(4-Chlorophenoxy)propyl]cyclopentanamine](/img/structure/B1389440.png)
![3-Ethoxy-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1389443.png)
![N-[2-(3-Methylphenoxy)butyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1389445.png)
![5-Chloro-N-[2-(2-methoxyphenoxy)propyl]-2-methylaniline](/img/structure/B1389447.png)
![5-Chloro-N-[2-(4-chlorophenoxy)propyl]-2-methylaniline](/img/structure/B1389448.png)

![4-Butoxy-N-{2-[2-(sec-butyl)phenoxy]butyl}aniline](/img/structure/B1389450.png)
![N-[2-(4-Ethylphenoxy)ethyl]-4-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389451.png)
![N-[4-(Sec-butoxy)benzyl]-4-(2-phenoxyethoxy)-aniline](/img/structure/B1389452.png)
![N-[2-(3-Methylphenoxy)butyl]-4-(phenethyloxy)-aniline](/img/structure/B1389453.png)
![N-[2-(3-Methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1389457.png)
![4-(Isopentyloxy)-N-[2-(4-methoxyphenoxy)propyl]-aniline](/img/structure/B1389459.png)
